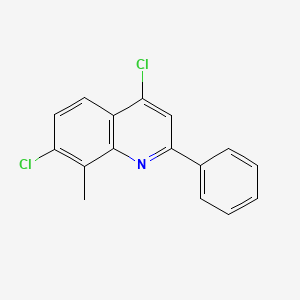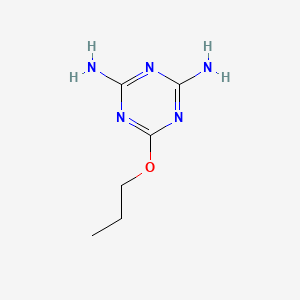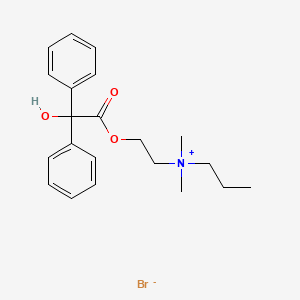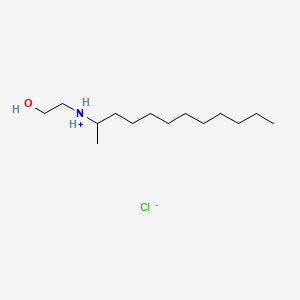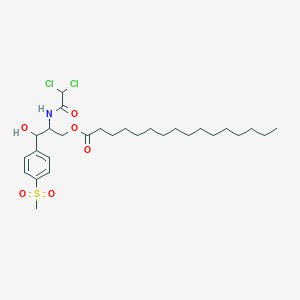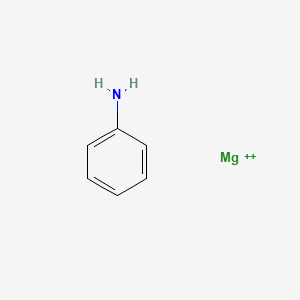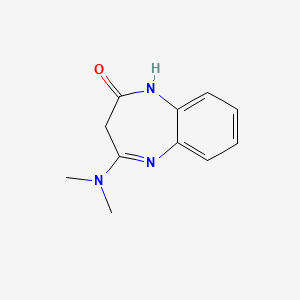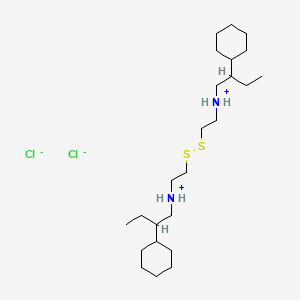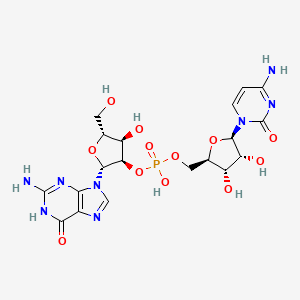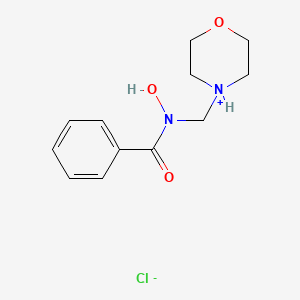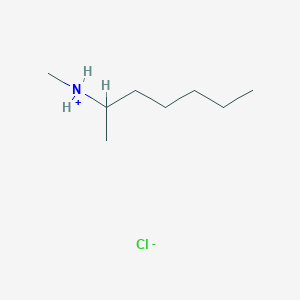
2-Methylamino-heptane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylamino-heptane, hydrochloride, also known as 2-Aminoheptane hydrochloride, is a secondary alkyl amine with the chemical formula C7H17N. It is a derivative of heptane, where a methylamino group is attached to the second carbon atom. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-heptane, hydrochloride typically involves the reaction of heptanone with methylamine. The process can be summarized as follows:
Starting Material: Heptanone
Reagent: Methylamine
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where heptanone and methylamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-heptane, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of heptanone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated heptane derivatives.
Scientific Research Applications
2-Methylamino-heptane, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylamino-heptane, hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of adrenergic receptors.
Comparison with Similar Compounds
Similar Compounds
2-Aminoheptane: A closely related compound with similar chemical properties.
2-Aminoisoheptane: Another analog with comparable biological activity.
Ephedrine: Shares similar sympathomimetic effects but differs in chemical structure.
Uniqueness
2-Methylamino-heptane, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its secondary amine structure allows for selective interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
5787-73-5 |
|---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
heptan-2-yl(methyl)azanium;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-5-6-7-8(2)9-3;/h8-9H,4-7H2,1-3H3;1H |
InChI Key |
JNCLSNBVQMUCGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



